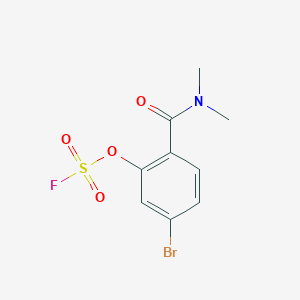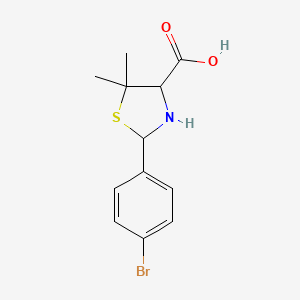![molecular formula C20H15ClN2O2S B2968738 3-(9-chloro-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 941941-95-3](/img/structure/B2968738.png)
3-(9-chloro-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(9-chloro-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol” is a complex organic molecule. It has a linear formula of C19H19ClN2OS and a molecular weight of 358.893 . This compound is part of a class of molecules that feature the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of related pyrazolo pyrimidin-5 (4H)-ones intermediates involves halogenation, reduction, and alkylation reactions . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH 2 -group of the starting aminopyrazole with the Cβ of 19a–l .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a thiophene ring, a benzopyrazolo ring, and an oxazine ring . The compound also contains a phenol group, which is a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon group.Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and varied. For instance, in the synthesis of related compounds, the cyclocondensation occurs by a nucleophilic attack of the pyrazolic nitrogen to the residual carbonyl group, where the subsequent loss of a water molecule leads to products .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Heterocyclic Compounds
Heterocyclic compounds, including those incorporating thiophene and pyrazole moieties, have been synthesized and characterized for various applications, such as antimicrobial, anti-inflammatory, and anticancer agents. For instance, a study by Gomha et al. (2016) discussed the synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, demonstrating potent anti-tumor activities against hepatocellular carcinoma cell lines (Gomha, Edrees, & Altalbawy, 2016). Similarly, the work by Landage, Thube, & Karale (2019) focused on synthesizing novel thiazolyl pyrazole and benzoxazole derivatives, highlighting their antibacterial screening (Landage, Thube, & Karale, 2019).
Antimicrobial and Anti-inflammatory Applications
The antimicrobial and anti-inflammatory potential of heterocyclic compounds has been a significant area of research. Shaikh et al. (2014) synthesized a series of phenol derivatives, including pyrazol-3-yl)phenols, and screened them for antibacterial activity against various Gram-positive and Gram-negative bacteria, showing some compounds' significant antimicrobial activity (Shaikh, Jadhav, Kale, Chate, Nagargoje, & Gill, 2014). Additionally, Kendre, Landge, & Bhusare (2015) prepared a series of heterocyclic derivatives, including pyrazole and isoxazole, evaluated for their antimicrobial and anti-inflammatory activities, underscoring the therapeutic potential of these compounds (Kendre, Landge, & Bhusare, 2015).
Antidepressant Activity
Exploring the antidepressant activity of heterocyclic compounds has also been of interest. Mathew, Suresh, & Anbazhagan (2014) synthesized a series of thiophene-based pyrazolines and evaluated their antidepressant activity, finding that certain derivatives exhibited significant potential as antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-(9-chloro-5-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2S/c21-13-6-7-18-15(10-13)17-11-16(12-3-1-4-14(24)9-12)22-23(17)20(25-18)19-5-2-8-26-19/h1-10,17,20,24H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJKSMQIMMIWMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC(=CC=C4)O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(9-chloro-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(sec-butylamino)-2-oxoethyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2968656.png)
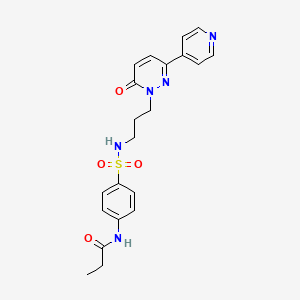
![N-(2-chloro-4-methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2968659.png)

![2-(Benzyloxy)-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B2968661.png)
![2-[4-(1,2-Oxazole-3-amido)phenyl]acetic acid](/img/structure/B2968664.png)
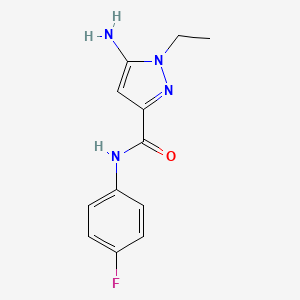
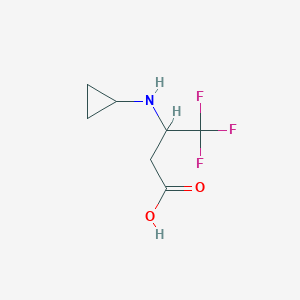


![4-(4-fluorobenzyl)-3-[(4-nitrobenzyl)sulfanyl]-5-(trifluoromethyl)-4H-1,2,4-triazole](/img/structure/B2968672.png)
![1-(2-methoxyphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2968674.png)
